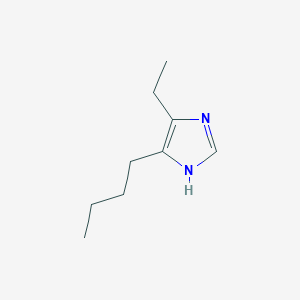

5-butyl-4-ethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161095-95-0 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-butyl-4-ethyl-1H-imidazole |

InChI |

InChI=1S/C9H16N2/c1-3-5-6-9-8(4-2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

LJIAAIOUUCAFLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CN1)CC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 5 Butyl 4 Ethyl 1h Imidazole

Tautomeric Equilibria and Isomerism within the 1H-Imidazole Framework

A fundamental characteristic of N-unsubstituted 1H-imidazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two ring nitrogens. nih.gov This results in two distinct but rapidly interconverting tautomeric forms. For 5-butyl-4-ethyl-1H-imidazole, this equilibrium exists between the named compound and its tautomer, 4-butyl-5-ethyl-1H-imidazole. The predominance of one tautomer over the other is dictated by the subtle interplay of substituent effects and the surrounding solvent environment. nih.gov

Substituents on the imidazole (B134444) ring significantly influence the position of the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role. nih.gov Alkyl groups, such as the butyl and ethyl groups in the target molecule, are generally considered electron-donating. This property affects the electron density at the ring nitrogens, thereby influencing their basicity and the stability of the protonated forms. encyclopedia.pub

In asymmetrically substituted imidazoles, the tautomer where the electron-donating group is at the 5-position is often favored. nih.gov However, steric effects from bulky substituents can also play a deciding role. For instance, a bulky tert-butyl group can impose significant steric hindrance, which may alter solvent accessibility and favor a specific tautomeric form. Computational studies on purine (B94841), a related heterocyclic system, show that substituents can significantly alter the relative stability of different tautomers, although they may not change the fundamental order of stability. rsc.org

| Substituent Type at C4/C5 | Electronic Effect | General Influence on Tautomer Equilibrium | Relevant Findings |

|---|---|---|---|

| Alkyl (e.g., Butyl, Ethyl) | Electron-Donating (Inductive) | Stabilizes the imidazole ring; the tautomer with the EDG at C5 is often slightly favored. nih.gov | Alkyl groups are stable bases whose properties can be modified by changing the size and position of the group. encyclopedia.pub |

| Electron-Withdrawing (e.g., -NO₂) | Reduces electron density | The 1,4-tautomer (substituent at C4) typically predominates regardless of the substituent's nature. nih.gov | 4(5)-Nitroimidazole has a pKa of 9.30, with a predominance of the tautomer where the nitro group is at C4. nih.gov |

| Bulky Groups (e.g., tert-Butyl) | Steric Hindrance | Can reduce solvent accessibility, potentially favoring the form where the bulky group is at C5 to minimize steric clash. | Steric effects from methyl groups can reduce the stability of metal complexes formed with alkylimidazoles. encyclopedia.pub |

The solvent environment is a crucial determinant of tautomeric ratios. Polar solvents, particularly those capable of hydrogen bonding like water, can stabilize one tautomer over another by forming intermolecular hydrogen bonds. acs.orguv.es The extent of this stabilization depends on the solvent's ability to interact with the N-H proton and the lone pair of the other nitrogen atom.

Studies on model compounds like 5-methylimidazole show that its tautomeric equilibrium is sensitive to the solvent. rsc.org In basic aqueous solutions, the Nτ-H tautomer (proton on the nitrogen adjacent to the methyl group) is generally more stable. rsc.org The stabilization energy can be considerable when the molecule is exposed to a polar solvent. acs.org Theoretical calculations using polarizable continuum models (PCM) have demonstrated that aqueous solutions can stabilize the 4-methyl tautomer of 5-tert-butyl-4-methylimidazole due to stronger hydrogen-bond interactions with water. This highlights that both solvent polarity and the specific capacity for hydrogen bonding are key factors. acs.org

| Model Compound | Solvent | Observed Tautomeric Preference | Key Insight |

|---|---|---|---|

| Histamine | Gas Phase | Nπ-H tautomer is most stable due to intramolecular H-bond. uv.es | In the absence of solvent, intramolecular forces dominate. |

| Histamine | Solution (Continuum Model) | Solvent-driven changes weaken intramolecular H-bonds in favor of intermolecular interactions. uv.es | Solvation can overcome intramolecular stabilization. |

| 5-Methylimidazole | Basic Solution (32°C) | The tautomeric ratio (τ:π) is approximately 4:1. rsc.org | A clear preference for one tautomer exists in polar, protic media. |

| General Imidazole | Polar Solvents (e.g., DMSO-d6) | Tautomerization rate is slower, allowing for NMR observation of distinct tautomers. researchgate.net | Solvent can affect the kinetics of tautomer interconversion. |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it generally more susceptible to electrophilic attack than nucleophilic attack. pharmdbm.com The presence of two nitrogen atoms, however, creates positions with differing reactivity. The C2 position is the most acidic, while the C5 position is typically the most reactive towards electrophilic substitution. nih.gov

The butyl and ethyl groups in this compound exert both electronic and steric effects that modulate the ring's reactivity.

Electronic Effects : As electron-donating groups, the butyl and ethyl substituents increase the electron density of the imidazole ring, thereby activating it for electrophilic substitution compared to unsubstituted imidazole. encyclopedia.pub This enhanced nucleophilicity makes reactions like halogenation, nitration, and sulfonation more facile, typically occurring at the C2 position, which is the only unsubstituted carbon. pharmdbm.com

Steric Effects : The alkyl groups, particularly the butyl group, introduce significant steric bulk. This steric hindrance can impede the approach of reagents to the adjacent nitrogen (N1) and carbon (C4) atoms. encyclopedia.pubrsc.org In reactions such as complexation with metal ions or substitution reactions, this steric hindrance can lead to lower reaction rates or reduced stability of the resulting products compared to less substituted imidazoles. encyclopedia.pubrsc.org For example, studies on platinum complexes have shown that N-butyl arms on an imidazole moiety lead to the least reactivity compared to smaller methyl groups, a difference attributed primarily to steric factors. rsc.org

| Ring Position | Electronic Character | Steric Environment | Predicted Reactivity for Electrophilic Attack |

|---|---|---|---|

| C2 | Most acidic C-H bond; susceptible to deprotonation/metallation. nih.gov | Relatively unhindered. | Primary site for electrophilic attack after C5/C4 are substituted. |

| C4 (Ethyl) | Electron-rich, but less so than C5. Palladation is disfavored by repulsion with N3 lone pair. nih.gov | Sterically hindered by the ethyl group and adjacent butyl group. | Low reactivity due to electronic and steric factors. |

| C5 (Butyl) | Most nucleophilic position, stabilized by inductive effect from N1. nih.gov | Sterically hindered by the butyl group. | Generally the most reactive site, but access is sterically demanding. |

While the imidazole ring is aromatically stable, it can undergo ring-opening and ring-closing reactions under specific conditions. These reactions are often key steps in the synthesis or rearrangement of complex heterocyclic systems. researchgate.netnih.gov

Ring-Closing (Cyclization): The formation of the imidazole ring itself is a classic example of a ring-closing reaction. Numerous synthetic methods rely on the cyclization of acyclic precursors. rsc.org For example, a "one-pot" nitro-reductive cyclization is a known method to form substituted benzimidazoles, where an amine, an aldehyde, and a nitro group react to form the heterocyclic ring. researchgate.netmdpi.com

Ring-Opening: Ring-opening of the stable imidazole ring is less common and typically requires significant energy input or specific activating functional groups. These reactions often proceed through intermediates that are then poised to re-close into a new ring system. A notable example is the Dimroth rearrangement, which can occur in certain 1-substituted-5-aminoimidazoles. This base-catalyzed reaction involves a ring-opening to an intermediate, followed by rotation and ring-closure to translocate a substituent from the endocyclic N1 position to an exocyclic amino group. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

If the alkyl substituents on this compound were further functionalized, they could participate in intramolecular cyclization reactions. For instance, a terminal functional group on the butyl chain could react with the imidazole ring to form a new fused-ring system. Such intramolecular cyclizations are a powerful tool in synthetic chemistry for building complex polycyclic molecules. nih.govmdpi.com

Intramolecular Cyclization: An example of such a process is the silver-catalyzed 6-endo-dig oxacyclization of N-Boc-2-alkynylbenzimidazoles, which proceeds efficiently to form fused heterocyclic systems. mdpi.com This demonstrates that with the correct placement of a reactive group (like an alkyne), the imidazole core can readily participate in intramolecular ring formation.

Rearrangement Pathways: The imidazole scaffold can undergo various molecular rearrangements. Beyond the Dimroth rearrangement, other pathways have been observed. For example, an unusual rearrangement has been reported in the van Leusen imidazole synthesis, where the reaction of an enamine with TosMIC proceeds through a van Leusen imidazoline (B1206853) intermediate, followed by C-C bond cleavage and subsequent substitution. nih.gov Other rearrangements can be acid-catalyzed, converting one heterocyclic system into another, such as the rearrangement of imidazo[4,5-c]quinolin-2-ones into novel spiro-indole derivatives. researchgate.net These pathways highlight the dynamic nature of the imidazole core under specific chemical conditions.

Interaction with Lewis Acids and Bases: Complexation Chemistry

The chemical behavior of this compound is significantly influenced by the presence of two nitrogen atoms within the heterocyclic ring, which confer Lewis basic properties to the molecule. The lone pair of electrons on the sp2-hybridized nitrogen atom at the 3-position is readily available for donation to a Lewis acid, facilitating the formation of a wide array of coordination complexes. The nitrogen at the 1-position, being part of the aromatic system and bearing a hydrogen atom, is generally less basic.

The interaction of substituted imidazoles with Lewis acids, typically metal ions, is a cornerstone of coordination chemistry. mdpi.com The formation of these complexes is driven by the donation of the lone pair of electrons from the imidazole nitrogen to the vacant orbitals of the Lewis acid. The stability and structure of the resulting complexes are dictated by several factors, including the nature of the Lewis acid, the solvent system, and the steric and electronic properties of the substituents on the imidazole ring.

In the case of this compound, the alkyl groups at the 4 and 5 positions are electron-donating, which increases the electron density on the imidazole ring and enhances the Lewis basicity of the exocyclic nitrogen atom. This heightened basicity, in comparison to unsubstituted imidazole, generally leads to the formation of more stable metal complexes.

Research on structurally related imidazole derivatives provides insight into the expected complexation behavior of this compound. For instance, studies on imidazoles with various alkyl substituents have shown their versatility as ligands in forming complexes with a range of transition metals such as cobalt(II), nickel(II), copper(II), and palladium(II). mdpi.combohrium.com The coordination can lead to various geometries, including pseudo-octahedral and square planar, depending on the metal center and the stoichiometry of the reaction.

The steric hindrance introduced by the butyl and ethyl groups at the 5 and 4 positions, respectively, can also play a crucial role in the coordination chemistry of this ligand. While the electron-donating nature of these groups is favorable for complexation, their bulkiness can influence the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers.

The complexation of this compound with a Lewis acid (LA) can be represented by the following general reaction:

this compound + LA ⇌ [LA(this compound)]n+

Detailed research findings on analogous compounds demonstrate that the formation of these complexes can be monitored and characterized using various spectroscopic and analytical techniques. For example, in the formation of metal complexes with substituted imidazoles, changes in the infrared (IR) spectra, particularly in the region of C=N and N-H stretching frequencies, can confirm the coordination of the imidazole nitrogen to the metal center. Furthermore, UV-Visible spectroscopy can reveal d-d transitions in the metal center upon complexation, providing information about the coordination environment. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of these complexes in solution.

While specific experimental data for the complexation of this compound is not extensively available in the public domain, the following table provides a representative overview of the types of data that would be anticipated from such studies, based on findings for similar imidazole-metal complexes.

| Lewis Acid (Metal Ion) | Expected Coordination Number | Potential Geometry | Characterization Data (Hypothetical) |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | UV-Vis: Shift in d-d transition bands upon coordination. IR: Change in C=N stretching frequency. |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Magnetic Moment: Paramagnetic nature confirming Ni(II) state. mdpi.comX-ray Diffraction: Provides definitive structural information. mdpi.com |

| Cu(II) | 4 | Distorted Square Planar | ESR: Anisotropic g-values characteristic of a square planar environment. |

| Pd(II) | 4 | Square Planar | 1H NMR: Downfield shift of imidazole proton signals upon coordination. |

| Zn(II) | 4 | Tetrahedral | 13C NMR: Shift in the signals of the imidazole ring carbons. |

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Mechanistic Elucidation of 5 Butyl 4 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-butyl-4-ethyl-1H-imidazole. It provides detailed information about the carbon-hydrogen framework and the existence of tautomeric forms in solution. researchgate.netresearchgate.net The presence of two different substituents on the C4 and C5 positions of the imidazole (B134444) ring leads to two possible tautomers: this compound and 4-butyl-5-ethyl-1H-imidazole. NMR studies, particularly those that are temperature-dependent or conducted in various solvents, can help in analyzing the equilibrium between these forms. researchgate.net

¹H and ¹³C NMR spectra provide fundamental information for assigning the structure of this compound. By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations, each proton and carbon atom in the molecule can be identified.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the attached alkyl chains. The C2-H proton of the imidazole ring typically appears as a singlet in the downfield region (around 7.4-7.6 ppm). The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it is expected in the range of 9.0-12.0 ppm. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, while the butyl group will show a series of multiplets for its four carbons.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the imidazole ring (C2, C4, and C5) resonate at characteristic downfield shifts. The chemical shifts of C4 and C5 are particularly sensitive to the tautomeric equilibrium. researchgate.net The alkyl carbons of the butyl and ethyl groups appear in the upfield region of the spectrum.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally related compounds like 1-butyl-4-ethylimidazole and other alkylimidazoles. nih.govclockss.orgsapub.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole Ring | ||

| C2-H | ~7.45 (s) | ~135.0 |

| N-H | 9.0 - 12.0 (br s) | - |

| C4 | - | ~128.0 |

| C5 | - | ~137.0 |

| Ethyl Group | ||

| -CH₂- | ~2.60 (q, J=7.6 Hz) | ~18.0 |

| -CH₃ | ~1.21 (t, J=7.6 Hz) | ~14.0 |

| Butyl Group | ||

| -CH₂- (α) | ~2.55 (t, J=7.5 Hz) | ~28.0 |

| -CH₂- (β) | ~1.55 (sextet, J=7.5 Hz) | ~32.0 |

| -CH₂- (γ) | ~1.35 (sextet, J=7.4 Hz) | ~22.0 |

| -CH₃ | ~0.92 (t, J=7.4 Hz) | ~13.8 |

| s = singlet, t = triplet, q = quartet, br s = broad singlet. Data extrapolated from related structures. nih.govclockss.org |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for confirming the structural assignment by establishing connectivity between adjacent protons.

In a COSY spectrum for this compound, cross-peaks would be observed between:

The methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. mdpi.comsemanticscholar.org

The adjacent methylene groups of the butyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with the terminal -CH₃), thus tracing the entire butyl chain. mdpi.comsemanticscholar.org

This unequivocal mapping of proton-proton couplings provides definitive proof of the alkyl group structures and their attachment points as determined from 1D NMR.

The acidity constant (pKa) of the imidazole ring is a critical physicochemical parameter. NMR-based pH titration is a powerful method for its determination. researchgate.net The underlying principle is that the chemical shifts of nuclei near a titratable site change as a function of the protonation state. researchgate.net

To determine the pKa of this compound, a series of ¹H NMR spectra would be recorded over a range of pH values. The chemical shifts of specific protons, most notably the C2-H ring proton and the N-H proton, are plotted against pH. researchgate.net The inflection point of the resulting sigmoidal curve corresponds to the pKa value of the imidazolium (B1220033) ion. researchgate.net The data is fitted to the Henderson-Hasselbalch equation to calculate the precise pKa. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes. For this compound, these techniques confirm the presence of the N-H bond, the imidazole ring, and the alkyl C-H bonds.

Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration, characteristic of the imidazole ring. The C-H stretching vibrations of the ethyl and butyl groups are observed between 2850 and 3000 cm⁻¹. Stretching vibrations corresponding to the C=N and C=C bonds within the aromatic imidazole ring typically appear in the 1450-1600 cm⁻¹ region. clockss.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C-C backbone of the alkyl substituents and the symmetric breathing modes of the imidazole ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3100 - 3300 (broad) | IR |

| Aromatic C-H Stretch | ~3050 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-H Bend | 1370 - 1470 | IR |

| Ring Bending Modes | 800 - 1200 | IR, Raman |

| Data based on typical values for substituted imidazoles. clockss.orgarabjchem.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. researchgate.netevitachem.com The nominal molecular weight of the compound (C₉H₁₆N₂) is 152.24 g/mol . A high-resolution mass spectrometer would provide a highly accurate mass measurement, confirming the elemental composition.

Under Electron Ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 152. The subsequent fragmentation pattern would likely involve the cleavage of the alkyl side chains, which is a common pathway for alkyl-substituted aromatic compounds. libretexts.org

Plausible Fragmentation Pathways:

Loss of a propyl radical: Cleavage of the C-C bond beta to the ring in the butyl group (benzylic-type cleavage) would lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion at m/z 109.

Loss of an ethyl radical: Alpha-cleavage of the ethyl group would result in the loss of •CH₃, followed by the loss of the rest of the chain, or direct loss of an ethyl radical (•C₂H₅) from the molecular ion, yielding a fragment at m/z 123.

McLafferty Rearrangement: A McLafferty-type rearrangement involving the butyl chain is also possible.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 152 | Molecular Ion [M]⁺˙ | [C₉H₁₆N₂]⁺˙ |

| 137 | [M - CH₃]⁺ | [C₈H₁₃N₂]⁺ |

| 123 | [M - C₂H₅]⁺ | [C₇H₁₁N₂]⁺ |

| 109 | [M - C₃H₇]⁺ | [C₆H₉N₂]⁺ |

| Fragmentation is context-dependent and these represent common pathways. nih.govlibretexts.org |

For analyzing this compound in complex matrices or at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

A typical LC-MS/MS method would involve:

Chromatography: Separation on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase of acetonitrile (B52724) and water, often containing an acid modifier like formic acid to promote protonation. nih.gov

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds, which are readily protonated to form [M+H]⁺ ions (m/z 153). uib.no

Tandem MS (MS/MS): In the mass spectrometer, the protonated molecular ion (precursor ion, m/z 153) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and enhances detection limits, allowing for precise quantification at trace levels. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the butyl and ethyl substituents relative to the imidazole ring. The solid-state packing of the molecules, dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be revealed.

Table 1: Illustrative X-ray Crystallographic Data for a Substituted Imidazole Derivative

| Parameter | Example Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂ |

| Formula Weight | 152.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 12.11 |

| c (Å) | 15.11 |

| **α (°) ** | 90 |

| **β (°) ** | 93.68 |

| **γ (°) ** | 90 |

| **Volume (ų) ** | 1931.3 |

| Z | 4 |

| **Calculated Density (g/cm³) ** | 1.310 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Note: The data in this table is representative and based on crystallographic studies of similar imidazole compounds for illustrative purposes.

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially within complex mixtures. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for determining the purity of a compound and quantifying its concentration. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The imidazole ring contains a chromophore that absorbs UV light, allowing for its detection and quantification. The selection of an appropriate wavelength for UV detection is crucial for sensitivity and selectivity. For imidazole derivatives, this is often in the range of 210–230 nm. The purity of a sample can be assessed by the presence of a single, sharp peak at a characteristic retention time, while quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. acs.org

Table 2: Typical HPLC-UV Parameters for the Analysis of Substituted Imidazoles

| Parameter | Typical Setting |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |

| Gradient | 5% to 95% Acetonitrile over 12 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35-40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Sample Preparation Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) for Complex Matrix Samples

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures, necessitates an effective sample preparation step to remove interfering substances. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed techniques for this purpose. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their relative solubilities in two different immiscible liquids. For the extraction of a substituted imidazole from an aqueous matrix, an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would be a suitable choice. researchgate.net The choice of solvent depends on the polarity of the specific imidazole derivative. researchgate.net For more polar imidazoles, 1-butanol (B46404) can be an effective extracting solvent. researchgate.net The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, thereby maximizing its partitioning into the organic solvent.

Solid-Phase Extraction (SPE) SPE is a chromatographic technique used for sample clean-up and pre-concentration. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the impurities. For polar compounds like imidazole derivatives, cation-exchange SPE cartridges are often utilized. researchgate.netmdpi.com In this approach, the acidified sample is loaded onto the cartridge, where the protonated imidazole binds to the stationary phase. Interfering substances can be washed away with an appropriate solvent, after which the purified analyte is eluted with a basic solution. mdpi.com Hydrophilic-lipophilic balance (HLB) cartridges are also widely used due to their versatility in retaining a broad range of compounds. mdpi.com

The selection of the appropriate sample preparation method is critical for achieving accurate and reproducible results in the chromatographic analysis of this compound from complex samples.

Computational Chemistry and Theoretical Investigations of 5 Butyl 4 Ethyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net It is extensively used to determine the electronic structure and energetic properties of molecules. For imidazole (B134444) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that concur well with experimental data. mdpi.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For 5-butyl-4-ethyl-1H-imidazole, these calculations would reveal the precise spatial arrangement of the butyl and ethyl groups relative to the imidazole ring.

Conformational analysis is crucial for flexible molecules like this one, which possesses rotatable bonds in its alkyl side chains. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped out. nih.gov This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between different conformations, which is fundamental to understanding the molecule's shape and steric profile.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative, based on typical values for substituted imidazoles calculated via DFT methods, as specific experimental or calculated data for this exact compound is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~ 1.38 Å |

| N1-C5 | ~ 1.37 Å | |

| N3-C4 | ~ 1.33 Å | |

| C4-C(ethyl) | ~ 1.51 Å | |

| C5-C(butyl) | ~ 1.52 Å | |

| Bond Angle | N1-C2-N3 | ~ 110° |

| C2-N3-C4 | ~ 107° | |

| N3-C4-C5 | ~ 109° | |

| C4-C5-N1 | ~ 105° | |

| Dihedral Angle | C5-C4-C(ethyl)-C(ethyl) | Varies with conformation |

| N1-C5-C(butyl)-C(butyl) | Varies with conformation |

Understanding a molecule's reactivity is a key goal of computational analysis. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose, as it visualizes the charge distribution across the molecule's surface. nih.govresearchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole ring, identifying them as nucleophilic centers, and positive potential near the N-H proton, indicating an electrophilic site.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. researchgate.net These functions are local reactivity descriptors that identify which atoms in a molecule have the greatest tendency to accept or donate electrons. nih.govresearchgate.net By calculating the condensed Fukui functions for each atom, one can precisely pinpoint the sites most susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attacks, offering a detailed picture of the molecule's chemical selectivity. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. nih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to further characterize the molecule's electronic behavior. mdpi.com These include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. Such parameters, derived from DFT calculations, provide a comprehensive electronic profile of the molecule. mdpi.comresearchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This table presents an example of electronic properties as they would be calculated for an imidazole derivative, based on findings for related compounds like N-Butyl-1H-benzimidazole. mdpi.com

| Property | Symbol | Formula | Predicted Value (Illustrative) |

| HOMO Energy | EHOMO | - | ~ -6.2 eV |

| LUMO Energy | ELUMO | - | ~ -0.5 eV |

| Energy Gap | Egap | ELUMO - EHOMO | ~ 5.7 eV |

| Ionization Potential | IP | -EHOMO | ~ 6.2 eV |

| Electron Affinity | EA | -ELUMO | ~ 0.5 eV |

| Electronegativity | χ | (IP + EA) / 2 | ~ 3.35 eV |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.85 eV |

| Chemical Softness | S | 1 / (2η) | ~ 0.175 eV⁻¹ |

| Chemical Potential | μ | -(IP + EA) / 2 | ~ -3.35 eV |

Solvent Effects Modeling and Dynamic Simulations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly in a solution. Computational models are essential for simulating these solvent effects.

Polarizable Continuum Models (PCM) are an efficient way to account for the bulk effects of a solvent. acs.org In this approach, the solute molecule is placed within a cavity in a continuous medium characterized by the solvent's dielectric constant. acs.orgsci-hub.se This method allows for the calculation of how the solvent environment alters the molecule's electronic structure, geometry, and energy. researchgate.net For instance, PCM can be used to study the relative stability of different tautomers of this compound in various solvents or to predict shifts in its UV-Vis absorption spectrum (solvatochromism) when moving from a nonpolar to a polar solvent. researchgate.net

While PCM models the solvent as a uniform continuum, Molecular Dynamics (MD) simulations provide a more detailed, explicit representation of solute-solvent interactions. researchgate.net In an MD simulation, the system consists of the solute molecule and a large number of individual solvent molecules. By calculating the forces between all atoms and solving Newton's equations of motion over time, MD simulations can track the positions and movements of every atom. arxiv.org

This powerful technique reveals dynamic solvation phenomena, such as the formation of ordered solvation shells around the solute and the specific hydrogen-bonding interactions between the solute and solvent molecules. arxiv.org Analysis of MD trajectories, for example through the calculation of radial distribution functions (RDFs), can identify which atoms on the this compound molecule interact most strongly with the surrounding solvent, providing a dynamic picture of its behavior in solution. researchgate.net

Quantum Chemical Studies on Tautomerism and Isomer Stability

Quantum chemical studies are instrumental in understanding the tautomerism and isomer stability of imidazole derivatives like this compound. Due to the asymmetric substitution on the imidazole ring, this compound can exist in two tautomeric forms: this compound and 4-butyl-5-ethyl-1H-imidazole. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers.

The stability of each tautomer is influenced by a combination of electronic and steric factors. The electron-donating nature of the alkyl groups (butyl and ethyl) affects the electron distribution within the imidazole ring. Computational models can predict the gas-phase geometries and relative energies of the tautomers. In substituted imidazoles, the position of the tautomeric equilibrium can be significantly influenced by the solvent environment. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into quantum chemical calculations to account for the effect of the solvent on tautomer stability.

For similar 4,5-disubstituted imidazoles, studies have shown that the energy difference between the tautomers can be small, leading to the presence of both forms in equilibrium. researchgate.net The calculated Gibbs free energy difference (ΔG) between the tautomers indicates their relative populations at a given temperature. A lower ΔG value suggests a more significant presence of both tautomers.

Table 1: Calculated Relative Energies of Tautomers of a Generic 4,5-dialkyl-1H-imidazole

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| 4-alkyl-5-alkyl'-1H-imidazole | DFT/B3LYP/6-31G(d) | 0.00 |

| 5-alkyl-4-alkyl'-1H-imidazole | DFT/B3LYP/6-31G(d) | 1.5 - 3.0 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which can aid in their experimental identification and characterization. mdpi.com DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. bohrium.com

The GIAO (Gauge-Including Atomic Orbital) method is frequently employed within DFT to calculate NMR chemical shieldings, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). worktribe.com These predictions can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, and can also be used to distinguish between the different tautomers. mdpi.com

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. tandfonline.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can help in identifying characteristic vibrational modes of the molecule, such as the N-H stretch, C=N stretch, and the vibrations of the alkyl side chains. acs.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Hypothetical this compound Tautomer

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 | 135.8 | 7.50 (s) |

| C4 | 128.5 | - |

| C5 | 138.2 | - |

| Ethyl-CH₂ | 18.9 | 2.60 (q) |

| Ethyl-CH₃ | 13.5 | 1.20 (t) |

| Butyl-CH₂ | 28.7 | 2.55 (t) |

| Butyl-CH₂ | 31.5 | 1.60 (m) |

| Butyl-CH₂ | 22.4 | 1.35 (m) |

| Butyl-CH₃ | 14.0 | 0.90 (t) |

| N1-H | - | 12.10 (br s) |

Note: This table contains illustrative data based on typical chemical shifts for similar alkyl-substituted imidazoles. The values are not from specific calculations for this compound.

Table 3: Predicted IR Frequencies (cm⁻¹) and Assignments for a Hypothetical this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| 3100-3000 | N-H stretch |

| 2960-2850 | C-H stretch (alkyl) |

| 1670-1600 | C=N stretch |

| 1500-1400 | Imidazole ring stretch |

| 1465-1450 | C-H bend (alkyl) |

Note: This table provides representative IR frequencies for alkyl-substituted imidazoles. Specific values for this compound would require dedicated computational analysis.

Reaction Pathway Analysis and Transition State Identification

Computational chemistry is a valuable tool for investigating the reaction mechanisms involved in the synthesis and functionalization of imidazoles. Theoretical studies can elucidate reaction pathways, identify intermediate structures, and locate transition states, providing insights into the kinetics and thermodynamics of the reactions. unipi.it

For the synthesis of 4,5-disubstituted imidazoles, computational studies can compare different synthetic routes, such as the multi-component reactions that are often employed. researchgate.net By calculating the activation energies for each step in a proposed mechanism, the rate-determining step can be identified. This information is crucial for optimizing reaction conditions to improve yields and selectivity.

Furthermore, theoretical analysis can be used to understand the regioselectivity of reactions, for example, in the alkylation or halogenation of the imidazole ring. researchgate.net By modeling the transition states for substitution at different positions, it is possible to predict the most likely product. For instance, in the case of this compound, computational analysis could predict whether electrophilic substitution would occur preferentially at the C2 position or on one of the nitrogen atoms. The identification of the transition state structure provides a snapshot of the geometry of the reacting species at the highest point on the reaction energy profile. nih.gov

Applications of 5 Butyl 4 Ethyl 1h Imidazole in Catalysis and Advanced Materials Research

Role of Imidazole (B134444) Derivatives in Coordination Chemistry and Ligand Design

Imidazole and its derivatives are foundational building blocks in coordination chemistry and the design of metal-organic frameworks (MOFs). researchgate.net The two nitrogen atoms within the imidazole ring possess distinct electronic characteristics: one is a basic, pyridine-like nitrogen that readily donates its lone pair of electrons, while the other is a non-basic, pyrrole-like nitrogen. This configuration makes imidazoles excellent N-donor ligands capable of coordinating with a wide array of metal ions. researchgate.net

The versatility of the imidazole nucleus allows it to be derivatized at multiple positions (1, 2, 4, or 5), enabling the creation of ligands with tailored properties. researchgate.net These derivatives have been extensively used to construct novel MOFs and other coordination supramolecular systems. researchgate.net The substituents, such as the butyl and ethyl groups in 5-butyl-4-ethyl-1H-imidazole, play a crucial role by introducing steric hindrance and modifying the electron density of the ring, which in turn influences the geometry, stability, and functional properties of the resulting metal complexes. While specific studies on this compound are not widespread, its structural features are analogous to other alkyl-substituted imidazoles used in creating coordination polymers with diverse topologies and potential applications in areas like fluorescent sensing. researchgate.net The ability of the imidazole scaffold to act as a bridge between metal centers is fundamental to building these complex, functional architectures. researchgate.netresearchgate.net

Catalytic Activity in Organic Transformations

The imidazole scaffold is a key component in various catalytic systems, owing to its ability to function as a ligand, a base, or a precursor to N-heterocyclic carbenes (NHCs). The alkyl groups in this compound enhance its electron-donating properties, which can be beneficial for many catalytic applications.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for synthesizing complex molecules. frontiersin.org Imidazole derivatives are frequently employed as substrates or catalysts in these reactions. For instance, substituted 2-aminoimidazoles participate in three-component reactions with aldehydes and isocyanides to generate diverse libraries of fused heterocyclic systems, such as 5-aminoimidazo[1,2-a]imidazoles, often mediated by a Lewis acid catalyst like zirconium(IV) chloride. frontiersin.org

The imidazole ring also participates in cycloaddition reactions to form polycyclic structures. nih.gov For example, a strategy involving the azidation of α-halohydrazones followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide provides a regioselective route to 1-amino-1H-imidazole-2(3H)-thiones, avoiding other regioisomers. nih.gov In such syntheses, the substituents on the imidazole core, like the butyl and ethyl groups, would direct the regioselectivity and influence the reaction yield due to their steric and electronic effects. nih.gov

A significant area of research is the use of imidazole-based catalysts for the capture and conversion of carbon dioxide (CO₂), a critical goal for green chemistry. mdpi.com Imidazole-based ionic liquids (ILs) and poly(ionic liquid)s (PILs) have emerged as highly effective catalysts for the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are valuable industrial chemicals. mdpi.comaaqr.org

In these systems, the imidazolium (B1220033) cation and a nucleophilic anion (like Cl⁻) work synergistically. mdpi.com Density functional theory (DFT) calculations have confirmed a mechanism where the anion facilitates the ring-opening of the epoxide, while hydrogen bonding between the C-H groups on the imidazole ring and the oxygen of the opened epoxide further assists this step. mdpi.com This cooperative activation enhances both CO₂ adsorption and the subsequent reaction. mdpi.com Researchers have developed binuclear imidazole-based PILs that demonstrate high ionic density and catalytic activity, achieving high yields and selectivity under optimized conditions. mdpi.com

Calix[n]imidazoles, which are macrocyclic compounds made of imidazole units, have also been investigated as homogeneous electrocatalysts for CO₂ reduction in aqueous media. bohrium.com Cyclic voltammetry studies show that these positively charged molecules interact with CO₂, facilitating its electrochemical reduction. bohrium.com The catalytic current increases with the concentration of the calix[n]imidazole, confirming its role in promoting the conversion of CO₂ into higher-energy molecules. bohrium.com

| Parameter | Condition/Value | Effect on Yield |

|---|---|---|

| Catalyst | Binuclear Imidazolium-Functionalized PIL (P-BVIMCl) | Achieved 93.4% yield and 99.6% selectivity for glycerol (B35011) carbonate. |

| Reaction Temperature | 100 °C | Optimal temperature for high yield; lower temperatures (e.g., 80 °C) resulted in failed polymerization. |

| CO₂ Pressure | 2.0 MPa | Sufficient pressure for the cycloaddition reaction. |

| Catalyst Loading | 6.7 wt% | Effective loading, though considered relatively high with room for optimization. |

| Reaction Time | 3.0 h | Time required to achieve high conversion under optimal conditions. |

| Recyclability | Maintained activity close to 90% after five cycles. | Demonstrates good stability and potential for industrial application. |

Imidazole scaffolds are utilized in both homogeneous and heterogeneous catalysis. uclouvain.be In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. uclouvain.bemdpi.com Imidazole-based ionic liquids and soluble metal complexes are prime examples. bohrium.comacs.org For instance, the electrocatalytic reduction of CO₂ using calix[n]imidazole in an aqueous solution is a homogeneous process. bohrium.com

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which greatly simplifies catalyst separation and recycling. uclouvain.bemdpi.com Imidazole derivatives can be immobilized onto solid supports like silica (B1680970) or alumina (B75360) to create heterogeneous catalysts. aaqr.orgacs.org For example, imidazolium-based ionic liquids have been combined with porous materials like dendritic fiber nanosilica (DFNS) or metal-organic frameworks (MOFs) to create solid catalysts for CO₂ cycloaddition reactions under mild conditions. aaqr.org Similarly, coordination complexes of metals like Co(II) with imidazole-dicarboxylate ligands have been shown to act as efficient and reusable heterogeneous catalysts for the one-pot synthesis of pyranopyrazole derivatives. researchgate.net

Development as Components in Functional Materials

The unique properties of the imidazole ring and its derivatives make them valuable components in the development of advanced functional materials, particularly for energy applications.

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by low volatility, high thermal stability, and high ionic conductivity. acs.org Imidazolium-based cations are among the most common components of ILs used in energy devices. dlr.de The alkylation of an imidazole, such as this compound, would produce a 1,3-disubstituted imidazolium cation, which could be paired with various anions (e.g., BF₄⁻, TFSI⁻) to form an IL. dlr.detandfonline.com

These imidazolium ILs are extensively researched as electrolytes for lithium-ion batteries, supercapacitors, and fuel cells. acs.orgdlr.denih.gov Their non-flammability and low vapor pressure offer significant safety advantages over traditional volatile organic solvents. mdpi.com The structure of the imidazolium cation, including the length and nature of the alkyl chains (like butyl and ethyl), influences the IL's viscosity, conductivity, and electrochemical stability window. dlr.de

For example, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]) has been used as an electrolyte in supercapacitors, providing a wide potential window of up to 3.5 V and enabling high specific capacitance and energy density. dlr.de Similarly, adding [EMIM][BF₄] to polymer electrolytes can significantly increase their ionic conductivity. nih.gov In lithium-ion batteries, ILs like 1,2-dimethyl-3-propylimidazolium-based electrolytes show enhanced reductive stability compared to other imidazolium salts, making them compatible with certain electrode materials. acs.org The tunability of the imidazole cation allows for the rational design of electrolytes with properties optimized for specific energy storage or conversion devices. acs.orgnih.gov

| Ionic Liquid | Cation | Application | Key Findings/Properties | Reference |

|---|---|---|---|---|

| [EMIM][TFSI] | 1-ethyl-3-methylimidazolium | PEM Fuel Cells | Good thermal stability (≥350 °C); conductivity of 5.4 mS/cm. | nih.gov |

| [EMIM][BF₄] | 1-ethyl-3-methylimidazolium | Supercapacitors | Wide potential window (up to 3.5 V); high specific capacitance (198.15 F/g) and energy density (82.93 Wh/kg). | dlr.de |

| [Bzlm][TFSI] | Benzimidazolium | PEM Fuel Cells | Can be used as an electrolyte at 150 °C under dry conditions; conductivity of 8.3 mS/cm at 140 °C. | nih.gov |

| Protic IL (Im + TFSI) | Imidazolium | PEM Fuel Cells | Thermally stable (≥300 °C); enhances oxygen reduction and hydrogen oxidation reactions. | nih.gov |

| 1,2-dimethyl-3-propylimidazolium based IL | 1,2-dimethyl-3-propylimidazolium | Li-ion Batteries | Better reductive stability than [EMIM] based ILs; compatible with Li₄Ti₅O₁₂ electrodes. | acs.org |

Integration into Optical Materials and Dyes for Solar Cells

Imidazole-based compounds have emerged as significant components in the design of organic dyes for dye-sensitized solar cells (DSSCs). acs.org The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or π-linker within the D-π-A (Donor-π bridge-Acceptor) architecture of sensitizer (B1316253) dyes.

The introduction of imidazole units into dye structures can enhance light-harvesting properties, tune the HOMO/LUMO energy levels for efficient electron injection and dye regeneration, and improve the photostability of the device. The bulky alkyl groups, such as the butyl and ethyl groups in the target compound, can create a hydrophobic layer on the semiconductor surface (e.g., TiO₂), which helps to retard charge recombination between the injected electrons and the electrolyte, leading to a higher open-circuit voltage (Voc). acs.org

Research has shown that engineering the donor and acceptor parts of imidazole-based dyes is crucial for optimizing their photovoltaic performance. Various imidazole derivatives have been synthesized and tested in DSSCs, demonstrating moderate to good power conversion efficiencies (PCE). researchgate.netmedcraveonline.com While this compound itself has not been reported as a dye component, its structural features suggest it could be a valuable building block for new sensitizers.

Table 3: Performance of Selected Imidazole-Based Dyes in Dye-Sensitized Solar Cells

| Dye Structure Reference | Donor Moiety | Acceptor/Anchor | Power Conversion Efficiency (PCE) | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) |

|---|---|---|---|---|---|---|

| Dpa-Cy researchgate.net | Diphenylamine | Cyanoacetic acid | 1.70% | 4.48 | 0.53 | 0.72 |

This table showcases the performance of representative imidazole-based dyes to illustrate their potential in DSSC applications.

Future Research Directions and Unexplored Avenues for 5 Butyl 4 Ethyl 1h Imidazole

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted imidazoles is a well-established field, yet the development of environmentally benign and efficient methods remains a critical area of research. researchgate.net Future efforts for synthesizing 5-butyl-4-ethyl-1H-imidazole should prioritize green chemistry principles.

One promising avenue is the exploration of one-pot, multi-component reactions. derpharmachemica.com These reactions, which combine multiple starting materials in a single reaction vessel, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. For instance, a potential one-pot synthesis could involve the condensation of an appropriate α-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source, catalyzed by an environmentally friendly catalyst such as L-proline. derpharmachemica.com

Microwave-assisted organic synthesis (MAOS) represents another key area for development. Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance the regioselectivity of imidazole (B134444) formation. nih.govresearchgate.net Investigating microwave-assisted protocols for the synthesis of this compound from readily available precursors could lead to more efficient and scalable production methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot, Multi-component Reactions | High atom economy, reduced waste, simplified purification. derpharmachemica.com | Identification of suitable starting materials and environmentally benign catalysts. derpharmachemica.com |

| Microwave-Assisted Organic Synthesis | Accelerated reaction rates, improved yields, enhanced regioselectivity. nih.govresearchgate.net | Optimization of reaction conditions (temperature, time, power) for efficient synthesis. |

| Reusable Nanocatalysts | Sustainability, reduced waste, catalyst recyclability. researchgate.netsci-hub.box | Development and characterization of novel magnetic nanocatalysts for imidazole synthesis. |

Investigation of Advanced Reactivity Patterns and Unconventional Transformations

The reactivity of the imidazole ring is rich and varied, offering numerous possibilities for the synthesis of novel derivatives of this compound. Future research should focus on exploring advanced reactivity patterns and unconventional transformations that go beyond traditional functionalization methods.

A key area of investigation is the regioselective C-H arylation of the imidazole core. nih.gov Developing methods for the selective introduction of aryl groups at the C-2, C-4, or C-5 positions would provide access to a wide range of novel compounds with potentially interesting electronic and photophysical properties. nih.gov The use of palladium or rhodium catalysts could be explored to achieve high regioselectivity in these transformations. nih.gov

Furthermore, the exploration of cycloaddition reactions involving the imidazole ring could lead to the synthesis of complex, fused heterocyclic systems. researchgate.net For example, the reaction of 1H-imidazole 3-oxides with various dipolarophiles can yield novel bicyclic isoxazolidine (B1194047) adducts. researchgate.net Investigating the potential of this compound to participate in such cycloadditions would open up new avenues for the synthesis of structurally diverse and potentially bioactive molecules.

Unconventional transformations, such as those involving radical intermediates or photochemical activation, also warrant investigation. These methods could provide access to unique reactivity patterns that are not achievable through traditional ionic pathways, leading to the discovery of novel imidazole derivatives with unprecedented structures and properties.

Integration into Hybrid and Nanomaterials for Enhanced Functionality

The incorporation of this compound into hybrid and nanomaterials is a promising area of research with the potential for significant technological impact. The imidazole moiety can act as a versatile building block, imparting specific functionalities to the resulting materials.

One potential application is in the development of novel metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming stable, porous frameworks with applications in gas storage, separation, and catalysis. acs.orgnih.gov The butyl and ethyl substituents on the imidazole ring could be used to tune the pore size and hydrophobicity of the resulting MOFs, leading to materials with tailored properties for specific applications.

Another area of interest is the use of this compound as a ligand for the stabilization of metal nanoparticles. The imidazole ring can bind to the surface of metal nanoparticles, preventing their aggregation and controlling their size and shape. These functionalized nanoparticles could find applications in catalysis, sensing, and biomedical imaging.

Furthermore, the integration of this imidazole derivative into polymer matrices could lead to the development of novel functional materials with enhanced thermal stability, conductivity, or optical properties. For example, imidazole-containing polymers have been investigated for their potential use as proton exchange membranes in fuel cells.

Deepening Mechanistic Understanding through Advanced Computational and Experimental Synergies

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design and application in various fields. Future research should focus on a synergistic approach that combines advanced computational modeling with experimental validation to gain deep mechanistic insights into its behavior.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its reactivity and spectroscopic properties. researchgate.netmdpi.com These theoretical predictions can then be validated through experimental techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy. researchgate.netmdpi.commdpi.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, including its conformational flexibility and its interactions with other molecules and its environment. researchgate.net This information is particularly relevant for understanding its behavior in biological systems or in the condensed phase.

By combining computational and experimental approaches, researchers can develop a comprehensive understanding of the fundamental properties of this compound, which will be invaluable for guiding the design of new materials and molecules with desired functionalities.

| Technique | Information Gained |

| Density Functional Theory (DFT) | Geometric and electronic structure, reactivity, spectroscopic properties. researchgate.netmdpi.com |

| X-ray Crystallography | Three-dimensional molecular structure. researchgate.net |

| NMR Spectroscopy | Connectivity and chemical environment of atoms. researchgate.net |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational flexibility, intermolecular interactions. researchgate.net |

Exploration in Emerging Fields of Chemical Science (e.g., Sustainable Chemistry, Bio-inspired Catalysis)

The unique properties of this compound make it a promising candidate for exploration in emerging fields of chemical science, such as sustainable chemistry and bio-inspired catalysis.

In the realm of sustainable chemistry, this imidazole derivative could be investigated as a component of ionic liquids. researchgate.net Ionic liquids are salts with low melting points that are being explored as green solvents for a variety of chemical processes. researchgate.net The butyl and ethyl substituents on the imidazole ring could be used to tune the physical and chemical properties of the resulting ionic liquids, such as their viscosity, conductivity, and solubility.

In the field of bio-inspired catalysis, the imidazole moiety is a key component of the active sites of many enzymes. acs.orgmdpi.com Researchers could explore the potential of this compound to act as a ligand in synthetic catalysts that mimic the function of these enzymes. mdpi.comresearchgate.net For example, it could be used to develop novel catalysts for water oxidation or carbon dioxide reduction, two key reactions for the development of a sustainable energy economy. mdpi.comacs.org

The exploration of this compound in these and other emerging fields of chemical science has the potential to lead to significant scientific breakthroughs and technological innovations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-butyl-4-ethyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodology : The synthesis of alkyl-substituted imidazoles typically involves cyclization reactions or substitutions on preformed imidazole scaffolds. For example, alkylation of 1H-imidazole precursors with butyl and ethyl halides under inert atmospheres (e.g., nitrogen) in solvents like THF or DMF is common. Catalytic bases (e.g., NaH) and controlled temperatures (e.g., −78°C for lithiation) improve regioselectivity . Purification via column chromatography or recrystallization is critical for isolating high-purity products. Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions. For instance, NMR distinguishes ethyl (δ ~1.2–1.4 ppm for CH) and butyl (δ ~0.9 ppm for terminal CH) groups, while NMR identifies carbonyl or aromatic carbons. Infrared (IR) spectroscopy detects functional groups like C-H stretches (2800–3000 cm) in alkyl chains. High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.005 Da. Cross-referencing experimental data with computational predictions (e.g., DFT) enhances reliability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what insights do they offer for reactivity studies?

- Methodology : Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets optimize molecular geometry and compute frontier orbitals (HOMO/LUMO). These predict electrophilic/nucleophilic sites and reactivity in cross-coupling reactions. Solvent effects are modeled via polarizable continuum models (PCM). For example, electron-donating alkyl groups increase HOMO energy, enhancing susceptibility to electrophilic attack. Validation involves comparing calculated vs. experimental NMR/IR spectra .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between calculated and observed molecular weights?

- Methodology : Minor discrepancies (e.g., ±0.1 Da in HRMS) may arise from isotopic abundance or instrumental calibration errors. Repeating measurements under standardized conditions and using internal standards (e.g., lock masses) improves accuracy. For structural ambiguities, 2D NMR techniques (e.g., HSQC, HMBC) clarify connectivity. Contradictions in reactivity data (e.g., unexpected byproducts) may require mechanistic studies (e.g., trapping intermediates) .

Q. How does the steric bulk of the butyl and ethyl substituents influence the compound’s supramolecular interactions (e.g., crystallinity or host-guest binding)?

- Methodology : X-ray crystallography reveals packing motifs, where bulky alkyl chains may induce steric hindrance, reducing crystal symmetry. Differential Scanning Calorimetry (DSC) assesses melting points, correlating with lattice stability. Host-guest studies (e.g., with cyclodextrins) use UV-Vis titration to quantify binding constants (K). Molecular dynamics simulations predict conformational flexibility and interaction energies .

Q. What are the challenges in designing bioactivity assays for this compound derivatives, particularly in optimizing solubility and bioavailability?

- Methodology : Lipophilic alkyl groups often reduce aqueous solubility. Strategies include derivatization with polar moieties (e.g., sulfonyl chlorides) or formulation with co-solvents (e.g., DMSO/PBS mixtures). LogP calculations guide structure-activity relationship (SAR) studies. In vitro assays (e.g., microbial inhibition) require controls for solvent cytotoxicity. Pharmacokinetic profiling (e.g., hepatic microsome stability) identifies metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.